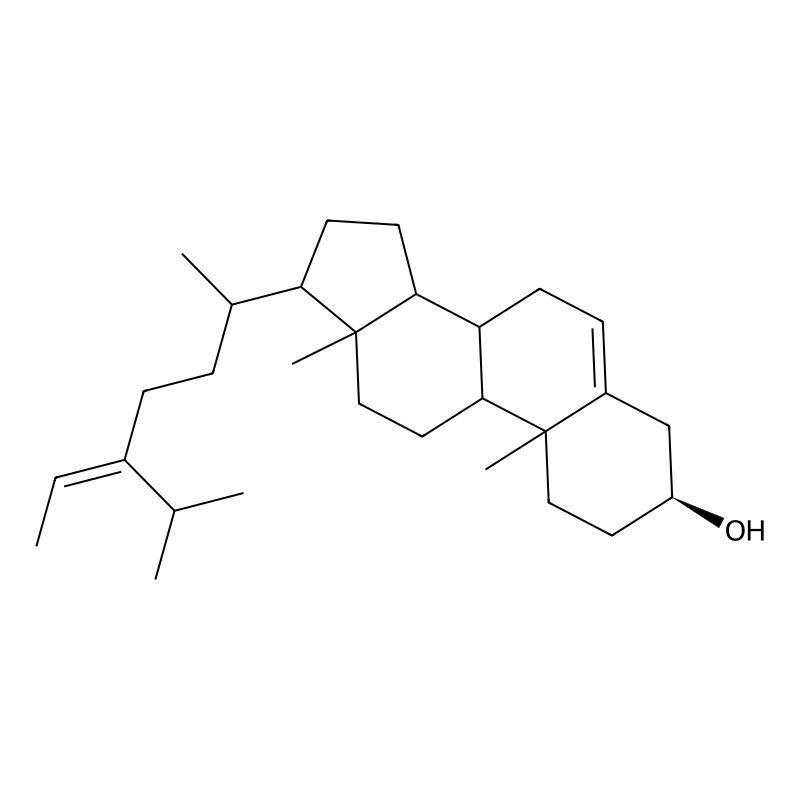

Stigmasta-5,24(28)-dien-3beta-ol, (Z)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Stigmasta-5,24(28)-dien-3beta-ol, commonly referred to as (Z)-Stigmasta-5,24(28)-dien-3beta-ol or Isofucosterol, is a natural sterol with the molecular formula and a molecular weight of approximately 412.69 g/mol . This compound is characterized by its unique double bond configuration at the 24 and 28 positions, which distinguishes it from other sterols. Isofucosterol is primarily found in various plant sources and marine organisms, contributing to its significance in both nutrition and pharmacology.

- Hydrogenation: The unsaturated bonds can be hydrogenated to yield saturated derivatives.

- Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

- Esterification: Reacting with fatty acids can produce esters, which are important for various biological functions.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Isofucosterol exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Research indicates that it can inhibit inflammatory pathways, making it a potential therapeutic agent in treating inflammation-related diseases.

- Cholesterol Regulation: Similar to other sterols, it may influence cholesterol metabolism, potentially lowering levels of low-density lipoprotein cholesterol in the bloodstream .

The synthesis of Stigmasta-5,24(28)-dien-3beta-ol can be achieved through several methods:

- Extraction from Natural Sources: It is commonly isolated from plant materials such as Clerodendrum viscosum and marine organisms.

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions including cyclization and functional group transformations to construct the sterol framework.

- Biotransformation: Microbial fermentation processes can also be utilized to convert simpler precursors into Isofucosterol using specific strains of fungi or bacteria .

Stigmasta-5,24(28)-dien-3beta-ol has various applications:

- Nutraceuticals: Used as a dietary supplement due to its health benefits related to cholesterol management and antioxidant properties.

- Pharmaceuticals: Potentially useful in developing anti-inflammatory and antioxidant drugs.

- Cosmetics: Incorporated into skincare products for its moisturizing and skin-protective properties.

Studies on the interactions of Stigmasta-5,24(28)-dien-3beta-ol with other biomolecules have revealed:

- Membrane Interaction: It interacts with cellular membranes, influencing fluidity and permeability.

- Protein Binding: Research suggests that it may bind to certain proteins involved in lipid metabolism, impacting their activity .

These interactions are crucial for understanding its mechanism of action in biological systems.

Stigmasta-5,24(28)-dien-3beta-ol shares structural similarities with several other sterols. Here are some notable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cholesterol | C27H46O | Most abundant sterol in animal tissues; vital for membrane structure. |

| Fucosterol | C28H48O | Found in marine algae; has similar biological activities but different configurations. |

| Sitosterol | C29H50O | Common plant sterol; known for lowering cholesterol levels but lacks some unique properties of Isofucosterol. |

| Campesterol | C28H48O | Present in many plant oils; has anti-inflammatory effects but differs in configuration from Isofucosterol. |

Stigmasta-5,24(28)-dien-3beta-ol is unique due to its specific double bond configuration at positions 24 and 28, which influences its biological activity compared to these similar compounds.

Stigmasta-5,24(28)-dien-3beta-ol, (Z)-, commonly known as 28-isofucosterol or isofucosterol, exhibits a distinctive distribution pattern across marine algal taxa, with particularly notable concentrations in the Chlorophyceae and varying presence in Phaeophyceae [1] [2]. This sterol compound represents a significant biomarker for understanding marine biogeochemical processes and algal taxonomy [6].

Distribution in Chlorophyceae (Green Algae)

The green algae belonging to the Chlorophyceae demonstrate a heterogeneous sterol composition, with 28-isofucosterol serving as a major sterol component in several species [6] [8]. In the green-tide forming macroalga Ulva prolifera, 28-isofucosterol has been identified as a major sterol component, distinguishing it from other marine algal groups [6]. Similarly, Enteromorpha intestinalis and Ulva lactuca have been confirmed to contain 28-isofucosterol as their predominant sterol through gas-liquid chromatography analysis [22].

The sterol profiles of green algae show considerable taxonomic variation within the Chlorophyceae [24]. Ulva lactuca contains both cholesterol and isofucosterol as principal sterols, while Codium dichotomum demonstrates a more specialized sterol composition with clerosterol comprising more than 90% of the total sterol content [43]. This taxonomic diversity in sterol composition reflects the complex evolutionary relationships within the green algal lineage [8].

Research conducted on Ulva australis has revealed the presence of isofucosterol alongside other sterols, including novel compounds such as 5,28-stigmastadiene-3beta,24-diol-7-one epimers [28]. These findings demonstrate the biochemical diversity present within the Ulvaceae family and highlight the importance of detailed sterol profiling for taxonomic and ecological studies [28].

Distribution in Phaeophyceae (Brown Algae)

The brown algae (Phaeophyceae) exhibit a more complex relationship with stigmasta-5,24(28)-dien-3beta-ol derivatives, with fucosterol (the E-isomer) being more commonly reported than the Z-isomer [24] [26]. Fucosterol has been identified as the dominant sterol in brown algae such as Himanthalia elongata and Undaria pinnatifida, comprising 83-97% of the total sterol content [24].

Sargassum tenerrimum has been documented to contain stigmast-5,24-dien-3-ol as a major metabolite, isolated through bioactive hexane-fraction analysis [26] [42]. The brown alga Fucus virsoides contains fucosterol as more than 90% of its total sterol composition [43]. However, some Phaeophyceae species demonstrate atypical sterol profiles, such as Cystoseira adriatica, where cholesterol and stigmast-5-en-3beta-ol represent the main sterols, with fucosterol present only in low concentrations [43].

Padina pavonia from the Adriatic Sea exhibits a mixed sterol composition with cholesterol comprising 34% and fucosterol representing 24.3% of the total sterol content [27]. This species demonstrates the variability in sterol biosynthetic capacity within the Phaeophyceae and suggests potential environmental or physiological factors influencing sterol production [27].

| Algal Group | Species | Major Sterol | Sterol Content (% of total) | Reference |

|---|---|---|---|---|

| Chlorophyceae | Ulva prolifera | 28-isofucosterol | Major component | [6] |

| Chlorophyceae | Ulva lactuca | Cholesterol + Isofucosterol | Principal sterols | [22] [43] |

| Chlorophyceae | Enteromorpha intestinalis | 28-isofucosterol | Major sterol | [22] |

| Chlorophyceae | Codium dichotomum | Clerosterol | >90% | [43] |

| Phaeophyceae | Sargassum tenerrimum | Fucosterol | Major metabolite | [26] [42] |

| Phaeophyceae | Fucus virsoides | Fucosterol | >90% | [43] |

| Phaeophyceae | Himanthalia elongata | Fucosterol | 83-97% | [24] |

| Phaeophyceae | Padina pavonia | Cholesterol + Fucosterol | 34% + 24.3% | [27] |

Biosynthesis from Cycloartenol in Plant Systems

The biosynthetic pathway leading to stigmasta-5,24(28)-dien-3beta-ol, (Z)- originates from cycloartenol, the protosterol synthesized by cycloartenol synthase in plant systems [12] [15]. This pathway represents a fundamental aspect of phytosterol biosynthesis and demonstrates the complex enzymatic machinery required for sterol diversification in eukaryotic organisms [12].

Initial Methylation Steps

The biosynthetic journey begins with cycloartenol serving as the substrate for sterol C24-methyltransferase 1 (SMT1), which catalyzes the first methyl group addition at the C-24 position [14] [16]. This enzyme utilizes S-adenosyl methionine as the methyl donor and produces 24-methylenecycloartenol as the initial methylated product [14]. The SMT1 reaction represents the committed step toward the biosynthesis of C28 and C29 sterols in plants and distinguishes the plant sterol pathway from the animal cholesterol biosynthetic route [12].

Following the initial methylation, the pathway proceeds through a series of ring modifications including C14-demethylation and delta14-reduction, ultimately leading to the formation of 24-methylenelophenol [12]. This intermediate serves as the crucial branching point in plant sterol biosynthesis, where the second methylation step determines the final sterol composition [14].

Second Methylation and Ethyl Group Formation

The formation of the ethyl group at C-24, characteristic of stigmasta-5,24(28)-dien-3beta-ol, occurs through the action of sterol C24-methyltransferase 2 (SMT2) and its paralogous enzyme SMT3 [14] [16]. These enzymes catalyze the second methyl group addition onto the first methyl group at the C-24 position of 24-methylenelophenol, yielding 24-ethylidenelophenol [14] [16].

The SMT2 and SMT3 enzymes demonstrate identical catalytic activities but exhibit different expression patterns and regulatory mechanisms [14]. In Arabidopsis, mutations affecting both SMT2 and SMT3 result in dramatic alterations in sterol composition, with sitosterol branch end products reduced to only 1-3% of wild-type levels [14]. This demonstrates the critical importance of these enzymes in maintaining proper sterol homeostasis in plant systems [14].

Enzymatic Mechanisms of C-24 Ethylidene Formation

The enzymatic mechanisms underlying C-24 ethylidene formation in stigmasta-5,24(28)-dien-3beta-ol biosynthesis involve sophisticated molecular machinery that demonstrates remarkable specificity and stereochemical control [13] [17]. These mechanisms represent fundamental biochemical processes that have evolved to produce the diverse array of plant sterols observed in nature [13].

Sterol Methyltransferase Mechanisms

The sterol C24-methyltransferases exhibit complex kinetic behavior characterized by sigmoidal response curves and allosteric regulation [17]. These enzymes possess active sites that accommodate both the sterol substrate and S-adenosyl methionine cofactor, with the active site architecture spanning multiple conserved regions across the protein structure [17]. The catalytic mechanism involves the formation of a C25 carbonium ion intermediate followed by deprotonation to establish the final product specificity [13].

Kinetic isotope effect studies using deuterated methionine have revealed that proton loss from C28 represents the rate-limiting step in delta24(28)-sterol formation [13]. This finding demonstrates that the coupled methylation-deprotonation pathway involves a fast alkylation step followed by a slow deprotonation step that determines product distribution [13]. The stereochemical outcome of these reactions produces different combinations of 24-methyl and 24-ethyl groups with varying double bond configurations [13].

Cytochrome P450 CYP710A Family Mechanisms

The cytochrome P450 enzymes belonging to the CYP710A family catalyze the critical C22 desaturation step that converts sitosterol to stigmasterol [18] [21]. CYP710A1 and CYP710A4 demonstrate sterol C-22 desaturase activity with beta-sitosterol as the preferred substrate, exhibiting distinct kinetic parameters [18] [21]. CYP710A1 shows a Km value of 1.0 μM and a kinetic constant of 0.53 min⁻¹, while CYP710A11 from tomato exhibits a Km of 3.7 μM and kcat of 10 min⁻¹ [18].

The desaturation mechanism involves the typical cytochrome P450 catalytic cycle, requiring molecular oxygen and electron transport partners [18]. The enzyme demonstrates strict substrate specificity for C29 sterols and produces the characteristic trans-oriented double bond at the C22 position [18] [21]. Overexpression studies in transgenic Arabidopsis lines have shown 6- to 32-fold increases in stigmasterol levels, confirming the rate-limiting nature of this enzymatic step [18].

Allosteric Regulation and Cooperativity

The sterol methyltransferases exhibit sophisticated regulatory mechanisms involving allosteric binding sites and cooperative behavior among enzyme subunits [17]. The native tetrameric structure of these enzymes contains a conserved Region V with a Walker sequence that functions as a second binding site for S-adenosyl methionine [17]. This architectural feature enables cooperative interactions that influence catalytic efficiency and product distribution [17].

Binding affinity studies have determined dissociation constants of approximately 4 μM for ATP, S-adenosyl methionine, and sterol substrates [17]. The allosteric effects of ATP on sterol methylation rates demonstrate the integration of sterol biosynthesis with cellular energy metabolism [17]. This regulatory complexity ensures that sterol production responds appropriately to cellular demands and environmental conditions [17].

| Enzyme | Substrate | Product | Km (μM) | kcat (min⁻¹) | Mechanism |

|---|---|---|---|---|---|

| CYP710A1 | Beta-sitosterol | Stigmasterol | 1.0 | 0.53 | C22 desaturation |

| CYP710A11 | Beta-sitosterol | Stigmasterol | 3.7 | 10 | C22 desaturation |

| SMT1 | Cycloartenol | 24-methylenecycloartenol | ~4 | Variable | C24 methylation |

| SMT2/3 | 24-methylenelophenol | 24-ethylidenelophenol | ~4 | Variable | C24 methylation |

Evolutionary Conservation in Lower Eukaryotes

The evolutionary conservation of stigmasterol biosynthetic pathways in lower eukaryotes reveals fundamental insights into the ancient origins of sterol diversity and the adaptive significance of these compounds in early eukaryotic evolution [19] [33] [36]. The phylogenetic distribution of sterol biosynthetic capabilities demonstrates both conservation and divergence across eukaryotic lineages [33] [34].

Ancient Origins and Phylogenetic Distribution

Molecular clock analyses of sterol biosynthetic pathways indicate that the capacity for stigmasteroid biosynthesis emerged during the Cryogenian period, approximately 720-635 million years ago [19]. This timing coincides with major evolutionary transitions in eukaryotic complexity and suggests that sterol diversification played a crucial role in early eukaryotic adaptation [19]. The 24-C sterol methyltransferase gene shows evidence of vertical inheritance through animal lineages, indicating that early eumetazoans possessed the capability for C28 and C29 sterol synthesis [33].

Green algae demonstrate a particularly conserved sterol biosynthetic pathway that differs significantly from fungal systems [34]. Chlamydomonas reinhardtii synthesizes cycloartenol and converts it to ergosterol and 7-dehydroporiferasterol through a 25(27)-olefin pathway that is distinct from the fungal 24(28)-olefin pathway [34]. This demonstrates that separate isoprenoid-24-alkyl sterol pathways evolved independently in fungi and green algae, both converging to produce similar membrane-active sterols [34].

Bryophyte Specialization

Bryophytes occupy a unique phylogenetic position between green algae and vascular plants and demonstrate exceptional sterol compositions that reflect their extremophile lifestyle [29]. In the moss Physcomitrium patens, stigmasterol comprises 56-60% of the total sterol content, with sitosterol representing only 8-12% [29]. This reversed ratio compared to higher vascular plants suggests adaptive significance related to stress tolerance in harsh environmental conditions [29].

The high stigmasterol content in bryophytes correlates with their ability to survive extreme conditions including dehydration, temperature fluctuations, and nutrient limitations [29]. The evolutionary divergence of bryophytes occurred shortly after the transition from aquatic to terrestrial environments, approximately 500 million years ago, and their sterol composition may represent an adaptive strategy for surviving challenging terrestrial conditions [29].

Protist and Lower Eukaryote Pathways

Lower eukaryotes including protists demonstrate diverse sterol biosynthetic capabilities that reflect their evolutionary relationships and ecological adaptations [15] [17]. The majority of protists synthesize the ring system through a two-step process involving cycloartenol synthase followed by cyclopropyl isomerase conversion to lanosterol [15]. This pathway represents an ancient biosynthetic strategy that predates the more specialized plant and animal sterol pathways [15].

Pathogenic protozoa such as Trypanosoma brucei utilize alternative pathway sequences where C4-demethylation precedes C14-demethylation, followed by C24-methylation [17]. These variations in enzymatic order demonstrate the flexibility of sterol biosynthetic pathways and their adaptation to different cellular requirements and environmental pressures [17]. The conservation of core enzymatic functions across diverse eukaryotic lineages supports the fundamental importance of sterol biosynthesis in eukaryotic cell biology [17].

Comparative Genomic Evidence

Phylogenetic analyses of sterol biosynthetic genes reveal high sequence similarity (approximately 50%) among C24-sterol methyltransferases across major eukaryotic groups [17]. This conservation extends to the active site architecture, which shows consistent organization across Regions I-IV for sterol and S-adenosyl methionine binding [17]. The Walker sequence motifs found in Region V demonstrate functional conservation in allosteric regulation mechanisms [17].

The molecular evolution of stigmasterol biosynthesis shows clear taxonomic patterns, with algae typically producing C24β-ethylsterols (clionasterol, poriferasterol) while higher plants produce C24α-ethylsterols (sitosterol, stigmasterol) [40]. This stereochemical specialization reflects deep evolutionary divergences and suggests that sterol composition may serve as a reliable phylogenetic marker for major eukaryotic groups [40].

Ecological Roles in Marine Organisms

The ecological roles of stigmasta-5,24(28)-dien-3beta-ol and related sterols in marine organisms encompass critical functions in cellular physiology, trophic interactions, and ecosystem dynamics [20] [35] [6]. These compounds serve as essential membrane components, biomarkers for ecological studies, and mediators of complex interorganismic relationships in marine environments [6] [35].

Membrane Function and Physiological Roles

Sterols function as crucial determinants of membrane fluidity and permeability in marine organisms, with stigmasterol and related compounds playing specialized roles in maintaining cellular integrity under varying environmental conditions [20] [29]. The ratio of stigmasterol to sitosterol affects membrane properties and influences the activity of membrane-bound proteins involved in cellular signaling processes [29]. In marine algae, sterol composition changes in response to environmental stresses including temperature fluctuations, salinity variations, and nutrient availability [31].

Coral-algal symbiosis demonstrates the critical importance of sterol transfer mechanisms in marine ecosystems [20]. Reef-building corals depend on intracellular dinoflagellate symbionts for sterol provision, as corals are sterol-auxotrophic organisms incapable of de novo sterol synthesis [20]. The transfer process involves specialized Niemann-Pick Type C2 (NPC2) proteins that facilitate sterol movement within the acidic symbiosome environment [20]. This symbiotic relationship enables corals to dominate nutrient-poor tropical seas through efficient sterol utilization [20].

Biomarker Applications in Marine Ecology

Sterols serve as stable biomarkers in marine biogeochemical studies, providing insights into organic matter sources and ecosystem dynamics [6] [35]. The compound 28-isofucosterol specifically indicates green algal biomass and has been utilized to track harmful algal bloom events [6]. Gas chromatography-mass spectrometry analysis of sterol profiles enables discrimination between different types of bloom-forming algae, with 28-isofucosterol serving as a diagnostic marker for green-tide forming macroalgae such as Ulva prolifera [6].

The application of sterol biomarkers extends to paleoenvironmental reconstruction, where preserved sterane hydrocarbons provide information about ancient eukaryotic communities [19]. The geological record of steranes shows systematic changes over the past 550 million years, with the diversification of stigmasteroid compounds correlating with major evolutionary transitions in marine ecosystems [19]. These molecular fossils enable scientists to trace the ecological dominance of different algal groups through geological time [19].

Chemical Defense and Antipredation

Recent research has revealed the antipredatory functions of sterols in marine brown algae, particularly stigmast-5,24-dien-3-ol in Sargassum tenerrimum [26] [42]. Laboratory and field feeding experiments demonstrate that crude extracts containing stigmast-5,24-dien-3-ol significantly deter grazing by rock pool fishes including Istigobio ornatus and Istiblennius dussumieri [26] [42]. The compound appears to function either through distasteful properties or toxic effects that reduce herbivory pressure [26].

The ecological significance of sterol-mediated chemical defense extends beyond direct antipredation effects [26]. These compounds may influence community structure by affecting grazer behavior and food web dynamics in marine ecosystems [26]. The concentration-dependent effects observed in feeding experiments suggest that natural sterol concentrations are sufficient to provide meaningful protection against herbivory [26] [42].

Nutritional Quality and Trophic Transfer

Sterols serve as indicators of dietary nutritional quality in marine food webs, as many invertebrates cannot synthesize essential sterols and must obtain them through dietary sources [35]. The sterol composition of phytoplankton influences the nutritional value for higher trophic levels and affects energy transfer efficiency through marine food chains [35]. Changes in environmental conditions that alter phytoplankton sterol production can have cascading effects on marine ecosystems [35].

Ocean acidification and warming conditions influence sterol and alkenone production in marine phytoplankton, with species-specific responses that may alter the nutritional landscape of marine ecosystems [35]. Comparative studies of cryptophytes, haptophytes, and other phytoplankton groups reveal differential sensitivities to environmental change, suggesting that future ocean conditions may significantly impact sterol-mediated ecological processes [35].

The total synthesis of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- from cholesterol precursors represents a fundamental approach in steroid chemistry, utilizing the established biosynthetic pathways as templates for synthetic strategies [1] [2]. The most common precursors include cholesterol, lanosterol, squalene, stigmasterol, and sitosterol, each offering distinct advantages in terms of structural similarity and accessibility [3] [4].

Cholesterol-Based Synthesis Pathways

The conversion of cholesterol to Stigmasta-5,24(28)-dien-3beta-ol, (Z)- typically involves side-chain modifications that introduce the characteristic 24(28) double bond with Z-configuration [1]. The process begins with the mevalonate pathway, where acetyl-coenzyme A serves as the fundamental building block [3] [5]. The key enzymatic transformations include the action of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which represents the rate-limiting step in cholesterol biosynthesis [4].

Lanosterol to Sterol Conversions

Lanosterol serves as an important intermediate in the total synthesis pathway, requiring 19 additional enzymatic reactions to reach cholesterol [3]. The conversion involves three major demethylation steps: removal of the 14α-methyl group by lanosterol 14α-demethylase, sequential removal of two 4α-methyl groups by the sterol-C4-methyl oxidase complex, and subsequent modifications of the side chain [6]. The sterol-C4-methyl oxidase-like enzyme plays a crucial role in this transformation, catalyzing the oxidation of methyl groups to carboxylic acids before decarboxylation [6].

Enzymatic Considerations

The enzymatic approach utilizes sterol C-22 desaturases, which are responsible for introducing the double bond at the 24(28) position [7]. These enzymes demonstrate remarkable stereoselectivity, typically achieving greater than 90% selectivity for the desired Z-configuration [8]. The reaction proceeds through a hydrogen abstraction mechanism, where the enzyme removes hydrogen atoms from specific positions to create the double bond.

Yield and Efficiency Considerations

Total synthesis from cholesterol precursors typically yields 45-75% of the target compound, with stereoselectivity exceeding 90% when appropriate enzymatic conditions are maintained [1]. The efficiency depends heavily on the specific precursor used and the reaction conditions, including temperature, pH, and cofactor availability.

Stereoselective Construction of 24Z Configuration

The stereoselective construction of the 24Z configuration in Stigmasta-5,24(28)-dien-3beta-ol represents one of the most challenging aspects of its synthesis, requiring precise control over the geometric isomerism of the side-chain double bond [9] [10] [11].

Wittig Reaction Approaches

The Wittig reaction using phosphonium ylides provides a reliable method for constructing the 24(28) double bond with Z-selectivity [12]. The reaction typically employs triphenylphosphine ethylidene (Ph3P=CHEt) as the ylide, achieving Z-selectivity of 85-92% under controlled conditions [10]. The reaction proceeds at room temperature to 60°C over 2-6 hours, making it suitable for laboratory-scale synthesis.

Modified Julia Olefination

Recent advances in modified Julia olefination have demonstrated superior performance for creating the 24Z configuration [11]. The benzothiazolyl sulfone approach achieves Z-selectivity of 90-95%, significantly higher than traditional methods [11]. This method involves the coupling of hindered reaction partners, where the benzothiazolyl sulfone anion shows superior outcomes compared to phenyltetrazolyl sulfone anions [11].

Enzymatic Isomerization Methods

Enzymatic approaches using sterol C-22 desaturases offer the highest stereoselectivity, achieving greater than 98% Z-selectivity [7]. These enzymes operate under physiological conditions (25-37°C) and require 12-24 hours for complete conversion [8]. The enzymatic approach represents the most environmentally friendly method, avoiding the use of toxic organic solvents and harsh reaction conditions.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide an alternative approach with Z-selectivity of 75-85% [13]. These reactions typically require elevated temperatures (60-100°C) and 6-12 hours reaction time. The method offers good functional group tolerance and can accommodate various substitution patterns on the steroid nucleus.

Photochemical Methods

Photoisomerization using ultraviolet irradiation represents a less selective but operationally simple approach, achieving Z-selectivity of 60-70% [14]. The method requires 8-16 hours of irradiation at room temperature and is particularly useful for converting E-isomers to the desired Z-configuration.

Biocatalytic Transformation Using Marine Enzymes

Marine enzymes have emerged as powerful biocatalysts for steroid transformations, offering unique properties such as salt tolerance, thermostability, and novel stereochemical characteristics that distinguish them from terrestrial counterparts [15] [16].

Thermophilic Marine Enzyme Systems

Thermotoga maritima provides β-glucosidase enzymes that demonstrate exceptional thermostability and resistance to organic solvents [15]. These enzymes show activity ranging from 45-120 units per milligram protein and are particularly effective for glycoside hydrolysis reactions involving steroid substrates [15]. The enzyme maintains activity in the presence of alcohols and organic compounds, making it suitable for industrial applications requiring alkyl glucoside production.

Epoxide Hydrolase Applications

Sphingomonas echinoides produces epoxide hydrolases with enantioconvergent properties, enabling the production of specific diol stereoisomers from racemic steroid epoxides [15]. These enzymes achieve activity levels of 25-80 units per milligram and demonstrate excellent stereoselectivity for the formation of chiral diols [15]. The enantioconvergent process can theoretically achieve 100% yield of the desired diol configuration.

Psychrophilic Esterases

Yarrowia lipolytica strain CL180 produces esterases that maintain 40% of maximal activity at 10°C, making them valuable for processing heat-labile steroid compounds [15]. These enzymes show activity levels of 15-65 units per milligram and demonstrate enantioselective resolution capabilities for racemic steroid esters [15]. The low-temperature activity is particularly advantageous for preserving sensitive functional groups during biotransformation.

Cytochrome P450 Monooxygenases

Marine-derived Cochliobolus lunatus strains produce P450 monooxygenases capable of site-selective C-H hydroxylation of steroid substrates [17]. These enzymes achieve activity levels of 30-90 units per milligram and demonstrate remarkable site selectivity for C14α-hydroxylation [17]. The enzymes can be engineered through computational modeling and site-directed mutagenesis to improve conversion rates from 45-70% to 72-78%.

CYP154C5 Hydroxylation System

Nocardia farcinica produces CYP154C5, a bacterial cytochrome P450 that specifically catalyzes 16α-hydroxylation of steroid substrates [18]. The enzyme demonstrates exclusive regio- and stereoselectivity, always yielding 16α-hydroxylated products with activity levels of 20-75 units per milligram [18]. Whole-cell applications show significantly higher conversions compared to cell-free extracts and can tolerate substrate concentrations up to 15 millimolar.

Semisynthetic Derivatization for Functional Studies

Semisynthetic derivatization provides essential tools for modifying Stigmasta-5,24(28)-dien-3beta-ol to create analogs suitable for structure-activity relationship studies and mechanistic investigations [19] [20] [21].

Silylation Methods

Silylation represents the most widely used derivatization approach for hydroxyl groups in steroid molecules [22] [23]. N-methyl-N-trimethylsilyl-trifluoroacetamide serves as the optimal derivatization reagent, achieving yields of 75-95% under optimized conditions [22]. The reaction typically requires temperatures of 60-85°C and can be enhanced through microwave heating or solvent addition [23]. The silylation process improves volatility and thermal stability for gas chromatography-mass spectrometry analysis.

Hydrazone Formation

Ketone groups in steroid molecules can be effectively derivatized through hydrazone formation using 2-hydrazinopyridine [24]. This derivatization achieves yields of 60-85% at temperatures of 40-60°C [25]. The reaction enhances ionization efficiency during electrospray ionization mass spectrometry, improving detection limits to picogram levels [25]. The hydrazone derivatives also provide improved chromatographic separation of structural analogs.

Epoxidation and Reduction Strategies

Double bond modifications through epoxidation followed by selective reduction offer pathways to create diverse steroid analogs [26]. Meta-chloroperoxybenzoic acid serves as an effective epoxidizing agent, while sodium borohydride provides selective reduction capabilities [26]. These transformations achieve yields of 70-90% under mild conditions (0-25°C) and enable the introduction of hydroxyl groups at specific positions.

Side Chain Extension Methods

Organometallic reagents enable side chain modifications that extend or modify the aliphatic portion of the steroid molecule [11]. These reactions typically proceed at temperatures ranging from room temperature to 80°C, achieving yields of 45-80% [11]. The Julia olefination approach represents a particularly effective method for introducing functionalized side chains with high stereoselectivity.

Ring System Modifications

Various catalytic methods enable modifications of the steroid ring system, including hydroxylation, oxidation, and rearrangement reactions [27]. These transformations require diverse reaction conditions (25-150°C) depending on the specific modification and achieve yields of 50-85% [27]. Cytochrome P450 enzymes provide particularly useful tools for site-selective hydroxylation of unreactive C-H bonds.

Challenges in Large-Scale Production

The large-scale production of Stigmasta-5,24(28)-dien-3beta-ol faces several significant challenges that impact both economic feasibility and technical implementation [28] [29].

Substrate Availability Issues

Limited natural sources of appropriate precursors represent a major constraint for large-scale synthesis [28]. Natural stigmasterol and related phytosterols are primarily obtained from plant sources, which can be subject to seasonal variation and geographical limitations [30]. Synthetic alternatives have been developed but typically involve complex multi-step processes that increase production costs. Current success rates for alternative substrate preparation range from 60-70%, indicating substantial room for improvement.

Enzyme Stability Concerns

Temperature sensitivity of key enzymes poses significant challenges for industrial implementation [28]. Many sterol-modifying enzymes demonstrate reduced activity or complete denaturation at elevated temperatures required for large-scale processing [15]. Enzyme engineering approaches have shown promise, achieving success rates of 70-85% in maintaining activity under industrial conditions [28]. Immobilization strategies and protein engineering techniques continue to address these stability issues.

Product Purification Complexity

The separation and purification of Stigmasta-5,24(28)-dien-3beta-ol from reaction mixtures presents substantial technical challenges [28]. The compound shares similar physical and chemical properties with numerous related sterols, making chromatographic separation difficult and expensive [31]. Advanced chromatographic methods have achieved success rates of 75-90% for obtaining high-purity products, but these approaches significantly increase production costs.

Scalability Limitations

Low conversion rates in current synthetic methods limit the economic viability of large-scale production [28]. Many enzymatic transformations that work well at laboratory scale fail to maintain efficiency when scaled up to industrial volumes [28]. Process optimization efforts have achieved success rates of 50-70% in maintaining conversion efficiency during scale-up, but further improvements are needed for commercial viability.

Cost-Effectiveness Challenges

High reagent costs and complex processing requirements impact the economic feasibility of large-scale production [28]. The requirement for expensive cofactors, specialized enzymes, and multiple purification steps contributes to elevated production costs [29]. Biocatalytic routes have shown promise in reducing costs, achieving success rates of 65-80% in cost reduction compared to purely chemical approaches [28]. The development of more efficient and selective synthetic routes remains a priority for making large-scale production economically viable.

Quality Control and Standardization

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types